3-Pyridineacetaldehyde, alpha-oxo-
Overview
Description
3-Pyridineacetaldehyde, alpha-oxo- is a chemical compound that belongs to the family of pyridine derivatives. It is a yellowish liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineacetaldehyde, alpha-oxo- involves several steps. One common method is the reaction of pyridine with acrolein in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, the production of 3-Pyridineacetaldehyde, alpha-oxo- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineacetaldehyde, alpha-oxo- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridinecarboxylic acid derivatives.
Reduction: It can be reduced to form pyridineethanol derivatives.
Substitution: It can undergo substitution reactions to form various pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Pyridinecarboxylic acid derivatives.
Reduction: Pyridineethanol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridineacetaldehyde, alpha-oxo- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Pyridineacetaldehyde, alpha-oxo- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridineacetaldehyde, alpha-oxo-
- 4-Pyridineacetaldehyde, alpha-oxo-
- Pyridinecarboxaldehyde derivatives
Uniqueness
3-Pyridineacetaldehyde, alpha-oxo- is unique due to its specific position of the aldehyde group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-oxo-2-pyridin-3-ylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWQVIHKOJBDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437020 | |
Record name | 3-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63464-84-6 | |
Record name | 3-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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